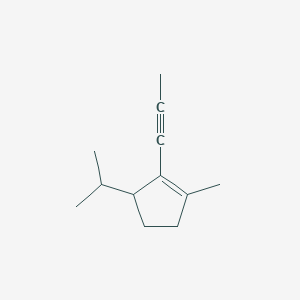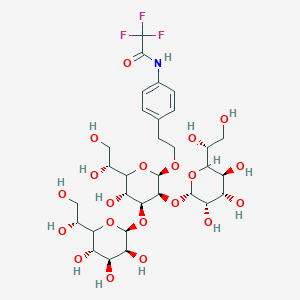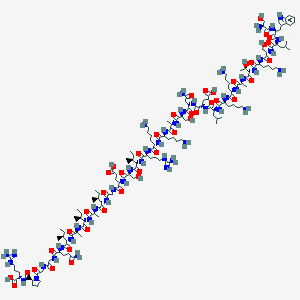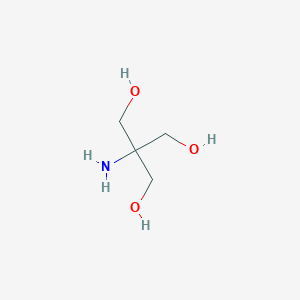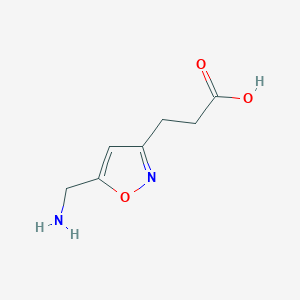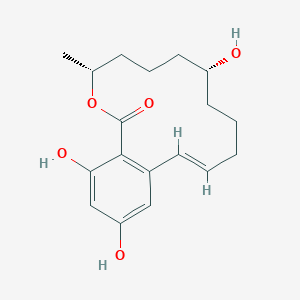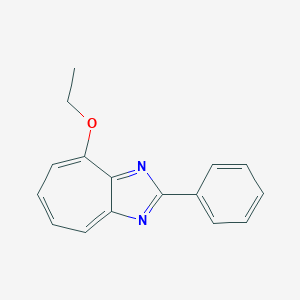
2-Phenyl-8-ethoxycycloheptimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-8-ethoxycycloheptimidazole is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PEHI and has a unique structure that makes it suitable for different studies.
Mécanisme D'action
The mechanism of action of 2-Phenyl-8-ethoxycycloheptimidazole is not fully understood. However, studies have shown that PEHI can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. PEHI can also induce apoptosis, which is programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
PEHI has been shown to have various biochemical and physiological effects. Studies have shown that PEHI can reduce the levels of inflammatory cytokines in the body. PEHI can also reduce oxidative stress and protect cells from damage caused by reactive oxygen species. Additionally, PEHI can improve glucose metabolism and reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Phenyl-8-ethoxycycloheptimidazole in lab experiments is its high purity and stability. PEHI is also relatively easy to synthesize, making it readily available for research studies. However, one limitation of using PEHI in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 2-Phenyl-8-ethoxycycloheptimidazole. One direction is to investigate the potential of PEHI as a therapeutic agent for various diseases. Another direction is to explore the mechanism of action of PEHI further. Additionally, future research can focus on improving the solubility of PEHI to facilitate its administration in vivo.
Conclusion
2-Phenyl-8-ethoxycycloheptimidazole is a synthetic compound that has potential applications in various areas of scientific research. Its unique structure and properties make it suitable for different studies, including cancer research and the treatment of other diseases. The synthesis method of PEHI has been optimized to yield high purity and high yield of the compound. Future research can focus on investigating the potential of PEHI as a therapeutic agent and exploring its mechanism of action further.
Méthodes De Synthèse
The synthesis of 2-Phenyl-8-ethoxycycloheptimidazole involves a series of chemical reactions. The first step is the reaction between 2-phenylcycloheptanone and ethyl chloroacetate in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with hydrazine hydrate to produce 2-phenyl-8-ethoxycycloheptimidazole. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-Phenyl-8-ethoxycycloheptimidazole has been used in various scientific research studies. One of the significant applications of this compound is in the field of cancer research. Studies have shown that PEHI has anti-cancer properties and can inhibit the growth of cancer cells. PEHI has also been used in the treatment of other diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Propriétés
Numéro CAS |
153447-99-5 |
|---|---|
Nom du produit |
2-Phenyl-8-ethoxycycloheptimidazole |
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-ethoxy-2-phenylcyclohepta[d]imidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-19-14-11-7-6-10-13-15(14)18-16(17-13)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clé InChI |
OULXFNCZTZKFKS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C2C1=NC(=N2)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC=C2C1=NC(=N2)C3=CC=CC=C3 |
Autres numéros CAS |
153447-99-5 |
Pictogrammes |
Corrosive |
Synonymes |
2-Ph-8-EtO-cycloheptimidazole 2-phenyl-8-ethoxycycloheptimidazole KT2 734 KT2-734 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



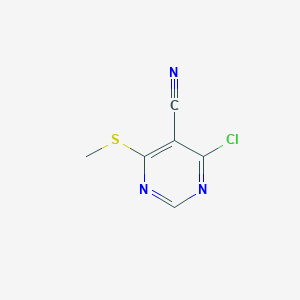
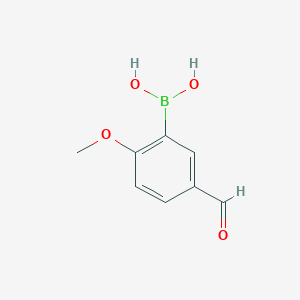
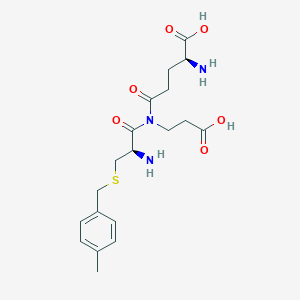
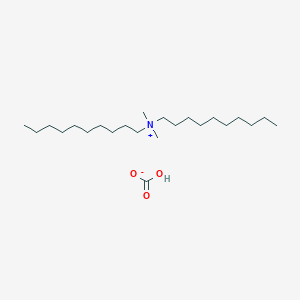
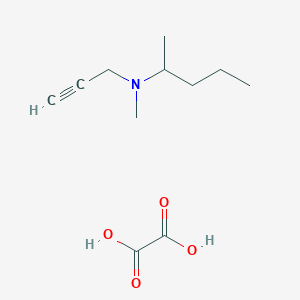
![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
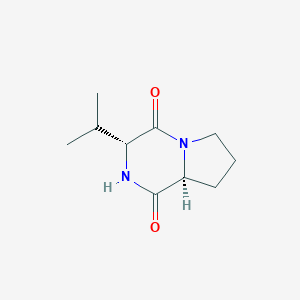
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)
